Glucoraphanin Exhibits Highest In Vitro Gastric Stability Among Major Brassica Glucosinolates
Glucoraphanin demonstrates superior stability compared to glucobrassicin and other glucosinolates under simulated gastric digestion conditions. In a comparative study evaluating the evolution of four major glucosinolates (sinigrin, glucoraphanin, glucoerucin, and glucobrassicin) during in vitro gastric digestion of Brassica vegetable powders, glucoraphanin exhibited the highest stability while glucobrassicin was the most vulnerable to degradation [1].
| Evidence Dimension | Stability under in vitro gastric digestion conditions |
|---|---|
| Target Compound Data | Glucoraphanin: highest stability among tested GLSs |
| Comparator Or Baseline | Glucobrassicin: most vulnerable GLS (quantified as least stable among four tested glucosinolates) |
| Quantified Difference | Glucoraphanin ranked #1 (most stable); glucobrassicin ranked #4 (least stable) among sinigrin, glucoraphanin, glucoerucin, and glucobrassicin |
| Conditions | In vitro gastric digestion model; Brassica vegetable powders from white cabbage, Chinese cabbage, and bok choy |
Why This Matters
This superior gastric stability ensures that glucoraphanin reaches the lower gastrointestinal tract intact for microbiome-mediated conversion to sulforaphane, making it the preferred glucosinolate form for oral supplement formulations where gastric degradation would otherwise compromise bioactive yield.
- [1] Kuljarachanan T, Fu N, Chiewchan N, Devahastin S, Chen XD. Evolution of important glucosinolates in three common Brassica vegetables during their processing into vegetable powder and in vitro gastric digestion. Food Funct. 2020;11:211-220. View Source
